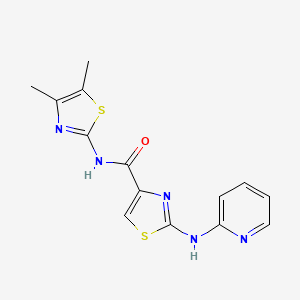

N-(4,5-dimethylthiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,5-dimethylthiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the pyridine moiety: This step might involve the coupling of a pyridine derivative with the thiazole intermediate using a palladium-catalyzed cross-coupling reaction.

Carboxamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions might involve the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced cell proliferation in cancerous cells.

- Mechanism of Action : The compound acts by binding to the ATP-binding site of CDK4/6, preventing their activation and subsequently leading to cell cycle arrest in the G1 phase .

- Case Study : A study demonstrated that treatment with N-(4,5-dimethylthiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide resulted in significant growth inhibition of various cancer cell lines, including breast and lung cancers. The IC50 values were reported to be substantially lower than those for conventional chemotherapeutics .

Antimicrobial Properties

The compound also exhibits noteworthy antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its thiazole moiety contributes to its ability to disrupt bacterial cell membranes.

- Mechanism of Action : It is believed that the compound interferes with bacterial protein synthesis and membrane integrity, leading to cell death .

- Case Study : In vitro studies showed that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to that of leading antibiotics like ciprofloxacin .

The biological activities of this compound can be summarized in the following table:

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from thiazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Future Directions in Research

Ongoing research aims to enhance the efficacy and selectivity of this compound through structural modifications. Additionally, combination therapies involving this compound with existing chemotherapeutics are being explored to overcome resistance mechanisms in cancer treatment .

Wirkmechanismus

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide would depend on its specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Pyridine derivatives: Compounds with pyridine rings and various functional groups.

Uniqueness

N-(4,5-dimethylthiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is unique due to its specific combination of thiazole and pyridine moieties, which might confer distinct biological activities and chemical properties compared to other similar compounds.

Biologische Aktivität

N-(4,5-dimethylthiazol-2-yl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary mechanism through which this compound exerts its biological effects is the inhibition of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to reduced cell proliferation, making this compound a candidate for cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives, including this compound, is significantly influenced by their structural components. Key findings include:

- Thiazole Ring : The presence of the thiazole moiety is essential for cytotoxic activity against various cancer cell lines. Modifications to this ring can enhance or reduce activity .

- Pyridine Substitution : The substitution of a pyridine ring at the appropriate position has been shown to increase binding affinity to target proteins, thereby enhancing biological efficacy .

Table 1: Structure-Activity Relationships

| Compound | Structure Features | IC50 (μM) against A549 Cells |

|---|---|---|

| This compound | Thiazole and Pyridine rings | TBD |

| Compound A | Thiazole + Electron-withdrawing group | 1.61 |

| Compound B | Thiazole + Methyl substitution | 1.98 |

Biological Evaluation and Case Studies

Several studies have evaluated the biological activity of compounds similar to this compound:

- Antitumor Activity : In vitro studies demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The IC50 values for these compounds often fall below those of established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Molecular docking studies revealed that these compounds interact with CDK proteins primarily through hydrophobic contacts, suggesting a targeted mechanism that could minimize off-target effects .

- Comparative Efficacy : In comparative studies with other thiazole derivatives, this compound showed superior potency in inhibiting cell proliferation due to its unique structural features that optimize binding to the active sites of target proteins .

Eigenschaften

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS2/c1-8-9(2)22-14(16-8)19-12(20)10-7-21-13(17-10)18-11-5-3-4-6-15-11/h3-7H,1-2H3,(H,15,17,18)(H,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJWCTKBZAUYIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)NC3=CC=CC=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.